Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt)
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Overview
Description
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) typically involves the reaction of propanamide with 2-mercaptoethylamine, followed by the addition of 4-methylbenzenesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine or thiol groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) include other mercaptoethylamine derivatives and sulfonamide compounds. These compounds share similar structural features but may differ in their reactivity and biological activities. For example, mercaptoethylamine itself is a simpler compound with similar thiol reactivity but lacks the sulfonate group, which can influence its solubility and interaction with biological targets .
Properties
CAS No. |
1030-84-8 |
---|---|
Molecular Formula |
C12H20N2O4S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-(2-sulfanylethylamino)propanamide |
InChI |
InChI=1S/C7H8O3S.C5H12N2OS/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(8)1-2-7-3-4-9/h2-5H,1H3,(H,8,9,10);7,9H,1-4H2,(H2,6,8) |
InChI Key |
VKWZCEGDRJOLKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCS)C(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCS)C(=O)N |
Key on ui other cas no. |
1030-84-8 |
Related CAS |
29488-63-9 (Parent) |
Synonyms |
eta-mercaptoethylaminopropionamide toluenesulfonic acid WR 2529 WR 2529 monotosylate WR-2529 |
Origin of Product |
United States |
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